Stereochemical Inversion from (S,S) to (R,R) Reprograms nAChR Subtype Selectivity from α4β2-Predominant to α3β4-Potentiated
In the 3-N-pyridinyl-substituted series, the (1R,5R) stereochemistry confers dramatically increased functional potency at the ganglionic hα3β4 nAChR subtype. Compounds (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42 were found to be much more potent agonists at hα3β4 nAChR, whereas their (1R,5S) counterparts within the 6-N-pyridinyl series—namely (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56—were virtually inactive as agonists at hα3β4 while retaining full potency and efficacy at hα4β2 [1]. By contrast, sofinicaline [(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane] displays high hα4β2 selectivity with Ki values of 1.3 nM against [¹²⁵I]epibatidine at the α4β2 subtype with negligible α3β4 functional activation .
| Evidence Dimension | Functional agonist activity at hα3β4 vs. hα4β2 nAChR subtypes |
|---|---|
| Target Compound Data | (1R,5R) series (including (1R,5R)-39, -41, -42): significantly potentiated hα3β4 agonist activity; exact EC₅₀ values from J. Med. Chem. 2007 tables |
| Comparator Or Baseline | Sofinicline [(1S,5S) enantiomer, ABT-894]: Ki = 1.3 nM (hα4β2, [¹²⁵I]epibatidine), Ki = 1.9 nM (hα4β2, [¹²⁵I]α-conotoxin MII); (1R,5S) series: virtually inactive at hα3β4 |
| Quantified Difference | Stereochemistry-dependent inversion of subtype selectivity: (1R,5R) series gains pronounced hα3β4 agonist activity that is absent in both the (1S,5S) clinical candidate and the (1R,5S) regioisomeric series |
| Conditions | Recombinant human nAChR subtypes expressed in HEK-293 cells; calcium flux functional assays (FLIPR); radioligand binding ([³H]cytisine and [¹²⁵I]epibatidine displacement) [1] |
Why This Matters
This stereochemically-driven selectivity switch is not a nuance of potency—it determines which receptor subtype is engaged; researchers investigating α3β4-mediated pathways (e.g., ganglionic transmission, certain pain modalities) must use the (1R,5R) enantiomer, as sofinicaline will not activate this target.
- [1] Ji, J.; Schrimpf, M.; Sippy, K. B.; Bunnelle, W. H.; Li, T.; Anderson, D. J.; Faltynek, C. R.; Surowy, C. S.; Dyhring, T.; Ahring, P. K.; Meyer, M. D. Synthesis and Structure−Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists. J. Med. Chem. 2007, 50 (22), 5493–5508. View Source
